molecular formula C19H20F3N3O B12270096 N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12270096
M. Wt: 363.4 g/mol
InChI Key: JAYJZPRNOCAIJP-UHFFFAOYSA-N
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Description

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a quinoline ring substituted with a trifluoromethyl group, a piperidine ring, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine.

    Coupling of the Quinoline and Piperidine Rings: The quinoline and piperidine rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the Cyclopropanecarboxamide Moiety: The cyclopropanecarboxamide moiety is introduced through the reaction of cyclopropanecarboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of various substituents at the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s quinoline ring can intercalate with DNA, while the piperidine ring can interact with receptor sites, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
  • 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol

Uniqueness

N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20F3N3O

Molecular Weight

363.4 g/mol

IUPAC Name

N-[1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)13-5-6-15-16(10-13)23-8-7-17(15)25-9-1-2-14(11-25)24-18(26)12-3-4-12/h5-8,10,12,14H,1-4,9,11H2,(H,24,26)

InChI Key

JAYJZPRNOCAIJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F)NC(=O)C4CC4

Origin of Product

United States

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